N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N~1~-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazine ring, a thiophene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the methoxy group. The thiophene moiety is then attached through a carbonylation reaction, and finally, the benzenesulfonamide group is introduced via sulfonation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
N~1~-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
- N-(3-METHOXY-2-PYRIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Uniqueness
N~1~-(3-METHOXY-2-PYRAZINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N5O4S3 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15N5O4S3/c1-26-16-14(18-8-9-19-16)22-29(24,25)12-6-4-11(5-7-12)20-17(27)21-15(23)13-3-2-10-28-13/h2-10H,1H3,(H,18,22)(H2,20,21,23,27) |
InChI Key |
GIPCLCHXOUJZPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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